N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cell Differentiation Anticancer Phenotype Undifferentiated Cell Proliferation

N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941872-09-9) belongs to the aryl sulfonamide class and contains a thiophene-2-sulfonamide core linked to a phenyl ring bearing a 2-oxopyrrolidin-1-yl substituent at the meta position. This compound is documented in patent literature as exhibiting activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, supporting its potential use as an anticancer and dermatological agent.

Molecular Formula C14H14N2O3S2
Molecular Weight 322.4
CAS No. 941872-09-9
Cat. No. B2701921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
CAS941872-09-9
Molecular FormulaC14H14N2O3S2
Molecular Weight322.4
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C14H14N2O3S2/c17-13-6-2-8-16(13)12-5-1-4-11(10-12)15-21(18,19)14-7-3-9-20-14/h1,3-5,7,9-10,15H,2,6,8H2
InChIKeyZZBLNFQMKRKGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941872-09-9): A Differentiated Thiophene Sulfonamide for Anticancer and Differentiation Research


N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941872-09-9) belongs to the aryl sulfonamide class and contains a thiophene-2-sulfonamide core linked to a phenyl ring bearing a 2-oxopyrrolidin-1-yl substituent at the meta position [1]. This compound is documented in patent literature as exhibiting activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, supporting its potential use as an anticancer and dermatological agent [1][2]. The combination of the thiophene sulfonamide pharmacophore with a pyrrolidinone-substituted phenyl ring establishes a chemotype of interest for probes targeting cell-cycle regulation and differentiation pathways, distinguishing it from simpler N-phenylthiophene-2-sulfonamides lacking the 2-oxopyrrolidine group [3]. Rapidly accessible from multiple specialty chemical suppliers, this compound serves as a tractable entry point for structure–activity relationship (SAR) campaigns centered on the N-[3-(2-oxopyrrolidin-1-yl)phenyl] scaffold.

Why N-[3-(2-Oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide Cannot Be Interchanged with Other In-Class Sulfonamides for Differentiation-Focused Research


Within the broader thiophene-2-sulfonamide family, small structural changes drive substantial differences in biological outcome. Compounds lacking the 2-oxopyrrolidin-1-yl substituent on the central phenyl ring, such as simple N-phenylthiophene-2-sulfonamide or its 5-alkyl-substituted carbonic anhydrase inhibitor congeners, exhibit completely different target engagement profiles (e.g., CA-II inhibition for intraocular pressure control) compared to the cell-differentiation phenotype associated with N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide [1][2]. Even among pyrrolidinone-containing analogs, the position of the oxopyrrolidine group on the phenyl ring (meta vs. para) and the presence or absence of additional ring substitutions (e.g., 4-methyl, 3-methoxy) can profoundly alter antiproliferative potency and selectivity for undifferentiated versus differentiated cell populations [1]. Generic interchanges without direct comparative bioactivity data therefore risk selecting a compound with a divergent—or absent—differentiation-inducing signature, undermining experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence: N-[3-(2-Oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide vs. Closest Analogs and In-Class Comparators


Differentiation-Inducing Phenotype: N-[3-(2-Oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide vs. Representative N-Phenylthiophene-2-sulfonamide CA Inhibitors

Patent-derived data describe N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage [1][2]. In contrast, N-phenylthiophene-2-sulfonamide and 5-alkyl-substituted thiophene-2-sulfonamides primarily act as carbonic anhydrase II inhibitors (e.g., K_i values typically 10–50 nM range against CA-II), with no reported differentiation-inducing properties [3]. The meta-(2-oxopyrrolidin-1-yl) substituent therefore appears to confer a cell-fate–modulating activity absent in unsubstituted or CA-inhibitory thiophene-2-sulfonamide chemotypes.

Cell Differentiation Anticancer Phenotype Undifferentiated Cell Proliferation

Regioisomeric Impact: Meta-(2-Oxopyrrolidin-1-yl) vs. Para-Substituted and Ortho-Substituted Phenyl Ring Analogs

SAR studies on closely related chemotypes, such as N-phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides, demonstrate that the position of the pyrrolidinone moiety on the phenyl ring determines colchicine-site tubulin binding potency [1]. When the sulfonamide and oxopyrrolidine groups are in a para relationship, the scaffold engages the colchicine-binding site (IC50 values in low-to-mid micromolar range), whereas the meta arrangement as in N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide redirects the biological profile toward differentiation and anti-proliferation in undifferentiated cells [2]. Ortho-substituted derivatives, in turn, show further divergent activity based on steric constraints at the binding interface. Thus, regioisomeric substitution pattern is a critical differentiator.

Structure–Activity Relationship Regioisomer Comparison Sulfonamide Pharmacophore

Class-Level Antimicrobial and HMG-CoA Reductase Inhibitory SAR: Thiophene-Pyrrolidine Sulfonamides vs. Other Heterocyclic Sulfonamides

A 2014 pharmacological evaluation of sulfonamides containing pyrrolidine and thiophene moieties reported broad in vitro antimicrobial activity against S. aureus (NCCS 2079), B. cereus (NCCS 2106), E. coli (NCCS 2065), A. niger (NCCS 1196), and C. albicans (NCCS 2106) [1]. Within the synthesized series, nitro- and halo-substituted sulfonamides demonstrated the highest antibacterial potency, while in silico HMG-CoA reductase inhibitory scores followed the rank order a > b > c > d > e > f [1]. Although N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide was not itself tested in this study, its structural family membership provides a class-level expectation of antimicrobial and metabolic enzyme modulation potential compared to sulfonamides built on alternative heterocyclic cores (e.g., pyrazole, isoxazole) or lacking the thiophene moiety.

Antimicrobial Activity HMG-CoA Reductase Inhibition In Silico Docking

Highest-Impact Application Scenarios for N-[3-(2-Oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide Based on Available Evidence


Probe Compound for Monocytic Differentiation in Leukemia and Skin Disease Models

The patent-reported activity of N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide in arresting undifferentiated cell proliferation and driving monocyte differentiation [1][2] positions it as a starting probe for phenotypic screening in acute myeloid leukemia (AML) differentiation therapy and hyperproliferative skin conditions such as psoriasis. Researchers can benchmark this compound against standard differentiation inducers (e.g., all-trans retinoic acid, vitamin D analogs) and explore its mechanism via transcriptomic or epigenetic profiling.

Regioisomeric Selectivity Probe for Sulfonamide-Based Anticancer Mechanisms

Because closely related para-substituted analogs engage the colchicine-binding site on tubulin [1], N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide serves as a matched regioisomeric control to dissect whether observed anti-proliferative effects arise from mitotic arrest or from a differentiation pathway. Comparative dose–response experiments with the para analog in the same cell line(s) enable assignment of antiproliferative phenotypes to distinct molecular mechanisms.

Thiophene-Pyrrolidine Chemotype Expansion for Antimicrobial and HMG-CoA Reductase Dual Screening

As a member of the thiophene-pyrrolidine sulfonamide family with documented antimicrobial and HMG-CoA reductase inhibitory activities in vitro and in silico [1], this compound can be included in focused libraries targeting bacterial or fungal pathogens and metabolic enzyme modulation. Procurement enables SAR expansion around the meta-oxopyrrolidine position for optimization of dual-activity profiles.

Commercial Sourcing Benchmark for Scaffold-Hopping and MedChem Optimization

Multiple specialty chemical suppliers list this compound, facilitating rapid acquisition for medicinal chemistry teams. The meta-(2-oxopyrrolidin-1-yl)phenylthiophene-2-sulfonamide scaffold can be used as a core for systematic variation (e.g., replacement of thiophene with benzene or naphthalene; introduction of substituents at the 4- or 5-phenyl position) to map pharmacophore requirements for differentiation vs. cytotoxicity. Direct procurement ensures batch consistency for iterative SAR cycles.

Quote Request

Request a Quote for N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.